isopropyl 2-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butanoate
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Overview
Description
Isopropyl 2-((4’-methyl-[1,1’-biphenyl]-4-yl)oxy)butanoate is an ester compound characterized by its unique structure, which includes an isopropyl group, a butanoate ester, and a biphenyl moiety with a methyl substitution. Esters like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-((4’-methyl-[1,1’-biphenyl]-4-yl)oxy)butanoate typically involves esterification reactions. One common method is the reaction between 4’-methyl-[1,1’-biphenyl]-4-ol and isopropyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-((4’-methyl-[1,1’-biphenyl]-4-yl)oxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4’-methyl-[1,1’-biphenyl]-4-ol and isopropyl 2-butanoate.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
Isopropyl 2-((4’-methyl-[1,1’-biphenyl]-4-yl)oxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 2-((4’-methyl-[1,1’-biphenyl]-4-yl)oxy)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-methylbutanoate
- Ethyl 2-((4’-methyl-[1,1’-biphenyl]-4-yl)oxy)butanoate
- Methyl 2-((4’-methyl-[1,1’-biphenyl]-4-yl)oxy)butanoate
Uniqueness
Isopropyl 2-((4’-methyl-[1,1’-biphenyl]-4-yl)oxy)butanoate is unique due to the presence of the biphenyl moiety with a methyl substitution, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
propan-2-yl 2-[4-(4-methylphenyl)phenoxy]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-5-19(20(21)22-14(2)3)23-18-12-10-17(11-13-18)16-8-6-15(4)7-9-16/h6-14,19H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWDVCIXIGBWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)C)OC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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